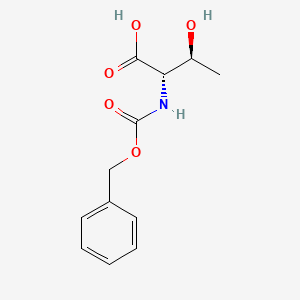
(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Übersicht
Beschreibung
(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, commonly referred to as Cbz-L-allo-threonine, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₂H₁₅NO₅
- Molecular Weight : 253.25 g/mol
- CAS Number : 85995-53-5
- Melting Point : Not specified in available data.
- Solubility : Moderate solubility in water; specific values not detailed.
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for proteases and other enzymes that are crucial in cellular signaling and metabolism.
- Modulation of Protein Interactions : The benzyloxycarbonyl group may facilitate interactions with proteins, influencing cellular processes such as apoptosis and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties
- Some studies suggest that derivatives of this compound have shown antimicrobial activity against various pathogens. The structural modifications can enhance the binding affinity to microbial targets.
-
Antioxidant Activity
- The presence of hydroxyl groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress.
-
Neuroprotective Effects
- Preliminary studies indicate that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
Case Studies
Several case studies highlight the biological significance of this compound:
Summary of Research Findings
The following table summarizes key findings from various research efforts regarding the biological activity of this compound:
Eigenschaften
IUPAC Name |
(2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUIRDNBFZGQN-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














